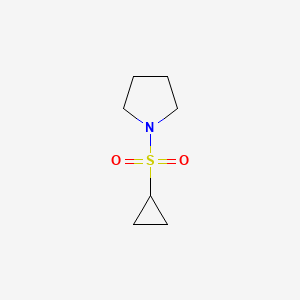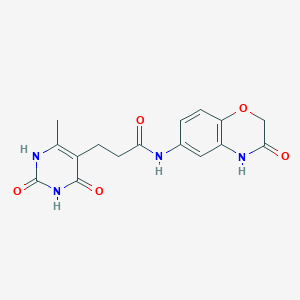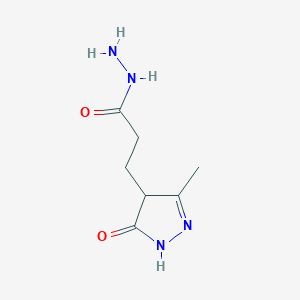![molecular formula C16H20O2 B6423675 prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate CAS No. 105888-65-1](/img/structure/B6423675.png)
prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an ester formed from a prop-2-yn-1-yl alcohol and a 2-[4-(2-methylpropyl)phenyl]propanoic acid . The prop-2-yn-1-yl group indicates the presence of a triple bond (alkyne), which is a reactive site in many chemical reactions .
Synthesis Analysis
While the exact synthesis method for this compound isn’t available, similar compounds have been synthesized through reactions like the Sonogashira cross-coupling . This involves the reaction of a halogenated compound with an alkyne in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure would likely consist of a phenyl ring substituted with a 2-methylpropyl group, connected to a propanoic acid esterified with a prop-2-yn-1-yl alcohol .Chemical Reactions Analysis
The alkyne group in the compound could undergo reactions such as oxidative alkyne–alkyne coupling under certain conditions .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
prop-2-ynyl 2-[4-(2-methylpropyl)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-5-10-18-16(17)13(4)15-8-6-14(7-9-15)11-12(2)3/h1,6-9,12-13H,10-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYTVTAGVDZFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1H-1,3-benzodiazol-2-yl)methyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B6423618.png)
![1-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B6423630.png)
![12-[(4-chlorophenyl)methyl]-13-{[3-(dimethylamino)propyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423638.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B6423643.png)

![methyl 5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B6423651.png)



![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423667.png)
![3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B6423680.png)
![7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423685.png)
![N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423687.png)